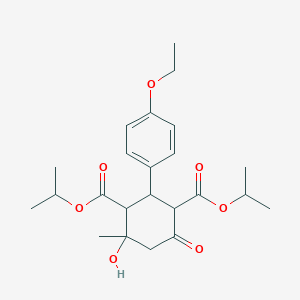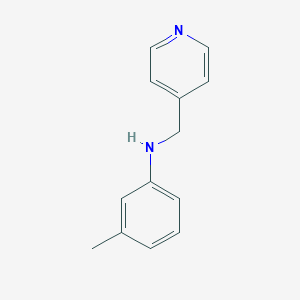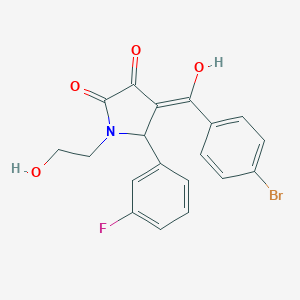![molecular formula C16H14Cl2N4O B248890 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248890.png)
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine, also known as DCTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用机制
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine exerts its therapeutic effects by modulating specific enzymes and signaling pathways in the body. In cancer research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been shown to inhibit the activity of enzymes such as cyclin-dependent kinases and phosphoinositide 3-kinases, which are involved in cell cycle regulation and cell survival. In inflammation research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In neurological disorder research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been shown to modulate the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine reduces inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells such as macrophages and T cells. In neurological disorder research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been shown to improve cognitive function and reduce neuroinflammation.
实验室实验的优点和局限性
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and specific targeting of enzymes and signaling pathways. However, limitations include its potential toxicity and the need for further studies to determine its optimal dosage and safety profile.
未来方向
There are several future directions for 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine research, including its potential use in combination therapy with other drugs, its optimization for specific disease targets, and its development as a diagnostic tool for cancer and neurological disorders. Additionally, further studies are needed to determine its optimal dosage and safety profile in humans.
Conclusion:
In conclusion, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine is a promising chemical compound with potential therapeutic applications in various diseases. Its specific targeting of enzymes and signaling pathways makes it an attractive candidate for further research and development. However, further studies are needed to determine its optimal dosage and safety profile in humans.
合成方法
The synthesis of 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine involves the reaction of 2-chloro-5-nitropyridine with 2,4-dichlorophenylpropanol and sodium azide, followed by reduction with palladium on carbon. The resulting product is purified using column chromatography to obtain 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine in high yield and purity.
科学研究应用
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific enzymes and signaling pathways. Inflammation research has also shown that 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
产品名称 |
2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine |
|---|---|
分子式 |
C16H14Cl2N4O |
分子量 |
349.2 g/mol |
IUPAC 名称 |
2-[5-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C16H14Cl2N4O/c17-11-6-7-14(12(18)10-11)23-9-3-5-15-20-16(22-21-15)13-4-1-2-8-19-13/h1-2,4,6-8,10H,3,5,9H2,(H,20,21,22) |
InChI 键 |
DGSWTONOUHAADR-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)CCCOC3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)CCCOC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B248807.png)
![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)
![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)







